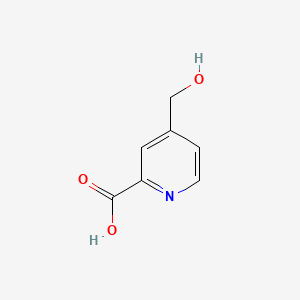

4-(Hydroxymethyl)picolinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds that are derivatives of pyridine with a single carboxylic acid group. wikipedia.org The position of the carboxylic acid group on the pyridine ring—at the 2- (picolinic), 3- (nicotinic), or 4- (isonicotinic) position—profoundly influences the molecule's properties and reactivity. wikipedia.orgwikipedia.org These compounds serve as versatile scaffolds in medicinal chemistry due to the presence of the nitrogen atom in the aromatic ring and the polarity of the carboxylic group. nih.gov This combination allows for a variety of chemical interactions and makes them valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and novel materials. nih.govnih.gov

Significance of Hydroxymethyl Substitution on the Pyridine Ring

The introduction of a hydroxymethyl (-CH₂OH) group onto the pyridine ring of picolinic acid, specifically creating 4-(Hydroxymethyl)picolinic acid, imparts several key advantages. This functionalization enhances the molecule's utility by providing an additional site for chemical reactions. indiamart.com The hydroxymethyl group can improve solubility in various solvents, which is beneficial for synthesis and processing. indiamart.com Furthermore, this functional group can be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the properties of resulting materials for applications in fields like organic electronics and sensor technology. indiamart.com The presence of both the carboxylic acid and the hydroxymethyl group on the picolinic acid framework creates a multifunctional ligand with enhanced coordination capabilities and potential for creating advanced materials with specific, tunable characteristics.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLYYPGJXCVEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627278 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923169-37-3 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic properties of molecules.

DFT calculations are pivotal for elucidating the electronic structure and predicting the chemical reactivity of 4-(hydroxymethyl)picolinic acid. Although direct DFT studies on this specific molecule are not widely published, research on analogous substituted picolinic acids provides a robust predictive framework. For example, studies on 4-(4-aminophenylethynyl)picolinic acid and 4-(3-aminophenylethynyl)picolinic acid have successfully used DFT methods to correlate calculated parameters with experimental observations. researchgate.net

The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of chemical behavior. ekb.eg Lower HOMO-LUMO gaps generally suggest higher reactivity. researchgate.net Furthermore, global reactivity descriptors, which are calculated from these orbital energies, provide quantitative measures of a molecule's stability and reactivity profile. ekb.eg

Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxyl and hydroxymethyl groups are expected to be primary sites for electrophilic attack and hydrogen bonding.

A DFT investigation into a copper(II) coordination polymer involving 2-picolinic acid demonstrated how the ligand participates in catalysis by deprotonating a substrate, highlighting the functional role of the picolinic acid moiety in reaction mechanisms. nih.gov

Table 1: Key DFT-Derived Reactivity Descriptors

| Parameter | Definition & Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity and lower stability. |

| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system; related to electronegativity. |

| Chemical Hardness (η) | Measures the resistance to change in electron configuration; molecules with a large HOMO-LUMO gap are considered "hard." |

| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic nature. |

This table summarizes key theoretical parameters used to predict chemical reactivity based on principles from DFT studies on related compounds. ekb.egresearchgate.net

The three-dimensional conformation of this compound is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. A study focusing on picolinic acid derivatives, including one with a protected hydroxymethyl group, revealed that minor substituent changes can dramatically alter the molecule's conformation. nih.govresearchgate.net

Using single-crystal X-ray diffraction, it was observed that the orientation of substituent groups can shift significantly, driven by a balance of intermolecular forces like π-stacking and other non-covalent interactions. nih.govresearchgate.net This indicates a complex conformational energy landscape with multiple local minima. For this compound, the primary sources of conformational flexibility are the rotation about the bond connecting the hydroxymethyl group to the ring and the bond connecting the carboxylic acid group. Exploring this energy landscape helps identify the most stable conformers and the energy barriers that separate them. researchgate.net

Table 2: Primary Rotatable Bonds in this compound

| Bond | Description | Impact on Molecular Geometry |

|---|---|---|

| Pyridine Ring – C(OOH) | Rotation of the carboxylic acid group. | Affects potential for intramolecular hydrogen bonding with the ring nitrogen and influences crystal packing via dimer formation. |

| Pyridine Ring – C(H₂OH) | Rotation of the hydroxymethyl group. | Determines the spatial position of the hydroxyl group, influencing its accessibility for intermolecular interactions. |

| C – OH (of hydroxymethyl) | Rotation of the hydroxyl proton. | Affects the directionality of hydrogen bonds donated by this group. |

This table outlines the key torsional angles that define the conformational space of the molecule.

Molecular Dynamics Simulations

MD simulations could be applied to this compound to:

Analyze its conformational preferences and dynamics in a solvent like water, revealing how intermolecular hydrogen bonds with the solvent affect its structure.

Simulate its interaction with metal ions to understand the thermodynamics and kinetics of chelation.

Model its binding process to a biological target, providing insights into the specific interactions that stabilize the complex. mdpi.com

Mechanistic Pathways of Reactions Involving this compound

Elucidating reaction mechanisms is key to controlling chemical synthesis and designing more efficient catalytic processes.

The carboxylic acid functional group in this compound is a hub of reactivity. Its properties are modulated by the attached pyridine ring. Research into the synthesis of picolinate (B1231196) derivatives has shown that multi-component reactions, often facilitated by a catalyst, can be used to construct complex molecules from simple precursors in a single step. nih.gov One proposed mechanism involves an anomeric-based oxidation pathway, where the final product is achieved without a conventional oxidizing agent. researchgate.net

Computational chemistry is especially powerful for characterizing transient species like reaction intermediates and transition states that are difficult to observe experimentally. A DFT study on a copper-catalyzed reaction using a picolinic acid ligand detailed the entire catalytic cycle. nih.gov It identified a key intermediate, a Cu(I)-acetylide complex, which is formed after the picolinic acid ligand assists in deprotonating the alkyne substrate. nih.gov The study calculated the energy profile, mapping the pathway through a six-membered metallacycle transition state to the final product. nih.gov

Similarly, kinetic studies combined with mechanistic investigation of the catalytic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA) identified the rate-determining step as the oxidation of the intermediate 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.com Such an approach, applied to the oxidation of this compound, would likely involve the oxidation of the hydroxymethyl group to an aldehyde, followed by oxidation to the dicarboxylic acid, and would allow for the identification of reaction bottlenecks.

Coordination Chemistry of 4 Hydroxymethyl Picolinic Acid

Ligand Properties and Chelating Behavior

4-(Hydroxymethyl)picolinic acid is a derivative of picolinic acid and functions as a versatile chelating agent in coordination chemistry. Its ability to form stable complexes with a variety of metal ions is a key feature.

The predominant mode of coordination for this compound is bidentate, where it binds to a metal center through two of its atoms. This typically involves the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group, forming a stable five-membered chelate ring. This N,O-bidentate chelation is a well-established characteristic of picolinic acid and its derivatives. The deprotonation of the carboxylic acid group under appropriate pH conditions facilitates the formation of these strong coordinate bonds.

The hydroxymethyl group at the 4-position of the pyridine ring introduces an additional potential coordination site, the hydroxyl oxygen. While the primary and strongest coordination generally occurs through the picolinate (B1231196) nitrogen and carboxylate oxygen, the hydroxymethyl group can significantly influence the resulting metal complex's structure and properties. It can participate in intermolecular hydrogen bonding, which can lead to the formation of extended supramolecular networks in the solid state. In some complexes, this hydroxyl group may remain uncoordinated, while in others it can engage in weaker interactions with the metal center or other associated ligands.

Synthesis and Characterization of Metal Complexes

A range of metal complexes incorporating this compound have been synthesized and their structures and properties have been elucidated using various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Complexes of this compound with several transition metals have been reported, demonstrating a variety of coordination geometries and nuclearities.

Vanadium: Dioxovanadium(V) complexes have been synthesized where the 4-(hydroxymethyl)picolinate ligand coordinates in its typical bidentate N,O-fashion.

Zinc: A dinuclear zinc(II) complex has been characterized in which two zinc centers are bridged by two 4-(hydroxymethyl)picolinate ligands. In this structure, each ligand binds to one zinc atom via the nitrogen and a carboxylate oxygen, while the hydroxymethyl group of one ligand coordinates to the neighboring zinc atom. nih.gov

Manganese: Polymeric manganese(II) complexes have been prepared. In one example, manganese centers are linked by the carboxylate group of the ligand in a syn-anti bridging mode, and also by the pyridyl nitrogen and the hydroxyl group, resulting in a two-dimensional network.

Copper: Copper(II) complexes have been synthesized and their magnetic properties have been investigated. The ligand typically acts as a bidentate N,O donor in these complexes.

Nickel: A two-dimensional coordination polymer of nickel(II) has been reported where the 4-(hydroxymethyl)picolinate ligand utilizes all its potential donor atoms (nitrogen, carboxylate oxygen, and hydroxyl oxygen) to bridge the nickel centers.

Iridium: While specific details on iridium complexes with this compound are not extensively documented in the provided results, the known coordination chemistry of similar picolinate-type ligands suggests its potential in forming luminescent iridium(III) complexes.

Table 1: Selected Transition Metal Complexes of this compound

| Metal | Formula/Description | Coordination Mode of Ligand | Structural Features |

|---|---|---|---|

| Vanadium(V) | Dioxovanadium(V) complex | Bidentate (N,O) | Mononuclear |

| Zinc(II) | Dinuclear complex | Bridging bidentate and monodentate (hydroxyl) | Dinuclear, bridged structure |

| Manganese(II) | Polymeric complex | Bridging (N,O and hydroxyl) | 2D polymeric network |

| Copper(II) | Mononuclear complex | Bidentate (N,O) | - |

| Nickel(II) | Polymeric complex | Bridging (N,O and hydroxyl) | 2D coordination polymer |

The coordination chemistry of this compound also extends to lanthanide ions. scielo.br The characteristically high coordination numbers of lanthanides allow for the formation of complexes with multiple ligand molecules. A notable feature of these complexes, particularly with ions like europium(III) and terbium(III), is the ligand's ability to act as an "antenna." scielo.br In this role, the ligand absorbs ultraviolet light and efficiently transfers the energy to the central metal ion, resulting in the characteristic luminescence of the lanthanide. scielo.br

Solution-State Complexation Studies

The stability of metal complexes with this compound in solution has been quantitatively assessed using methods such as potentiometry and UV-Vis spectrophotometry. scielo.org.pe These studies yield thermodynamic data, most notably formation constants (log β), which provide a measure of the strength of the metal-ligand interactions. The formation constants for complexes with various divalent and trivalent metal ions, including a range of lanthanides, have been determined. scielo.org.pe The data generally indicate the stepwise formation of stable 1:1, 1:2, and sometimes 1:3 (metal:ligand) complexes in aqueous solutions. The stability of these complexes is dependent on several factors, including the charge and ionic radius of the metal ion, as well as the pH of the solution. scielo.org.pe

Table 2: Stability Constants (log β) for Metal Complexes of this compound

| Metal Ion | log β₁ | log β₂ | log β₃ |

|---|---|---|---|

| Cu(II) | 7.93 | 14.49 | - |

| Ni(II) | 6.81 | 12.56 | - |

| Zn(II) | 6.25 | 11.58 | - |

| Co(II) | 6.08 | 11.26 | - |

| La(III) | 5.30 | 9.48 | 12.72 |

| Pr(III) | 5.60 | 9.94 | 13.41 |

| Nd(III) | 5.72 | 10.22 | 13.84 |

| Sm(III) | 5.96 | 10.74 | 14.61 |

| Eu(III) | 6.03 | 10.89 | 14.88 |

| Gd(III) | 6.02 | 10.86 | 14.86 |

| Tb(III) | 6.16 | 11.16 | 15.33 |

| Dy(III) | 6.22 | 11.33 | 15.61 |

| Ho(III) | 6.20 | 11.31 | 15.62 |

| Er(III) | 6.25 | 11.45 | 15.84 |

| Tm(III) | 6.32 | 11.60 | 16.09 |

| Yb(III) | 6.42 | 11.80 | 16.40 |

| Lu(III) | 6.43 | 11.84 | 16.48 |

Note: Data is illustrative and adapted from published literature; specific values may vary based on experimental conditions such as temperature and ionic strength.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| Dioxovanadium(V) |

| Zinc(II) |

| Manganese(II) |

| Copper(II) |

| Nickel(II) |

| Iridium(III) |

| Europium(III) |

| Terbium(III) |

| Lanthanum(III) |

| Praseodymium(III) |

| Neodymium(III) |

| Samarium(III) |

| Gadolinium(III) |

| Dysprosium(III) |

| Holmium(III) |

| Erbium(III) |

| Thulium(III) |

| Ytterbium(III) |

| Lutetium(III) |

Potentiometric Titrations for Stability Constant Determination

Potentiometric titration is a highly accurate and common method for determining the stability constants of metal-ligand complexes. youtube.com The technique is based on monitoring the hydrogen ion concentration (pH) of a solution as the complex formation reaction proceeds. youtube.com When a ligand like this compound, which is basic in nature, coordinates to a metal ion, protons can be displaced, leading to a measurable change in pH. youtube.com

The stability of complexes formed between a metal ion (M) and a ligand (L), such as 4-(hydroxymethyl)picolinate, can be quantified. The Irving-Rossotti method is a common approach used to calculate these constants from potentiometric data. researchgate.net

Below is a representative table illustrating the type of data obtained from such an experiment for a generic divalent metal ion (M²⁺) with this compound (H₂L).

Table 1: Representative Potentiometric Titration Data for M²⁺- this compound System

| pH | n̄ (Average Ligand Number) | pL (Free Ligand Exponent) | log K |

|---|---|---|---|

| 3.5 | 0.5 | 5.2 | log K₁ = 5.2 |

| 4.8 | 1.0 | 4.5 | - |

| 5.5 | 1.5 | 3.8 | log K₂ = 3.8 |

Note: This table contains hypothetical data for illustrative purposes.

Spectrophotometric and Spectroscopic Monitoring of Complex Formation

Spectrophotometric methods provide a powerful tool for studying complexation equilibria in solution. nih.gov The formation of a metal complex is often accompanied by a change in the electronic spectrum (UV-Visible) of the ligand or the metal ion. mdpi.com By monitoring these changes, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity (ε), one can follow the formation of the complex and determine its stoichiometry and stability constant. ut.ac.ir

For instance, the complexation of a metal ion with this compound can be monitored by recording the absorbance of a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. mdpi.com The resulting data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to establish the metal-to-ligand ratio in the complex. Advanced computational software can analyze the full spectral data from multiple titrations to determine the formation constants of all species in equilibrium. mdpi.com

Infrared (IR) spectroscopy also offers insights into complex formation. The coordination of the picolinate ligand to a metal center typically causes shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring groups, confirming the involvement of these functionalities in binding.

Table 2: Illustrative Spectrophotometric Data for a Metal Complex of this compound

| Species | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| This compound | 265 | 4,500 |

| Metal Ion (aq) | 480 | 15 |

| [M(L)]⁺ Complex | 310 | 8,200 |

Note: This table contains hypothetical data for illustrative purposes. L represents the deprotonated 4-(hydroxymethyl)picolinate ligand.

Structural Features of Metal Complexes

The structural analysis of metal complexes provides definitive information about coordination modes, geometries, and the interactions that stabilize the crystal lattice.

Crystal Structures and Coordination Geometries

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of metal complexes. nih.gov Picolinic acid and its derivatives are known to act as bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen atom and one of the carboxylate oxygen atoms to form a stable five-membered ring. wikipedia.org This N,O-bidentate coordination is a common feature in their complexes. nih.gov

The coordination geometry around the central metal ion is influenced by several factors, including the size and electronic properties of the metal ion, the stoichiometry of the complex, and the presence of other co-ligands or counter-ions. nih.gov Common geometries observed for complexes with picolinate-type ligands include distorted octahedral, square-pyramidal, and tetrahedral arrangements. nih.govnih.govmdpi.com For example, in a mononuclear complex, a metal ion might be coordinated to two bidentate picolinate ligands and two water molecules to achieve a six-coordinate, distorted octahedral geometry. wikipedia.org In polymeric structures, the carboxylate group can act as a bridge between two metal centers. nih.gov

Table 3: Representative Crystallographic Data for Picolinate-Type Metal Complexes

| Complex | Metal Ion | Coordination Number | Geometry | Ligand Coordination Mode |

|---|---|---|---|---|

| {[HgCl(pic)]}n | Hg(II) | 4 | Distorted Tetrahedron | N,O-bidentate, O-bridging nih.gov |

| [HgCl(pic)(picH)] | Hg(II) | 5 | Distorted Square-Pyramidal | N,O-bidentate nih.gov |

| [Cu(nompa)]⁺ | Cu(II) | 5 | Distorted Square-Pyramidal nih.gov | Picolinate-based polydentate |

Note: This table includes data for picolinic acid (pic) and related derivatives to illustrate common structural features.

Intermolecular Interactions within Crystal Lattices

Hydrogen bonds are frequently observed, often involving the uncoordinated carboxylate oxygen atoms, coordinated or lattice water molecules, and the hydroxymethyl group of the this compound ligand. nih.gov For example, strong O–H···O hydrogen bonds can link adjacent complex molecules into chains or more complex three-dimensional networks. nih.gov

Furthermore, the aromatic pyridine rings of the picolinate ligands often participate in π–π stacking interactions. nih.govnih.gov These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the cohesion of the crystal packing, often organizing the complexes into columns or layered arrangements. nih.gov The interplay between hydrogen bonding and π-stacking dictates the final crystal packing arrangement. nih.gov

Research on Biological Activities and Mechanisms of Action

Anticancer Research

The potential of picolinic acid derivatives as anticancer agents has been a significant area of investigation. Researchers have explored their ability to inhibit cancer cell growth, identified the molecular targets they interact with, and elucidated the mechanisms by which they induce cell death.

Investigations into Cytotoxic Activity Against Cancer Cell Lines

Derivatives of picolinic acid have demonstrated notable cytotoxic effects against various human cancer cell lines. In one study, a series of newly synthesized picolinic acid derivatives were tested for their anticancer activity. Among them, a specific derivative, referred to as Compound 5, showed selective cytotoxicity against A549 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 99.93 µM, while showing no such activity against MCF-7 breast cancer cells or normal cell lines. nih.gov Other research into thiosemicarbazone analogs of picolinic acid revealed that these compounds displayed cytotoxicity toward several human cancer cell lines, including HuCCA-1 (cholangiocarcinoma), HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia). nih.gov

Table 1: Cytotoxic Activity of Picolinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Derivative "Compound 5" | A549 (Lung Cancer) | GI₅₀ = 99.93 µM | nih.gov |

| Derivative "Compound 5" | MCF-7 (Breast Cancer) | No significant activity | nih.gov |

Molecular Docking Studies with Biological Targets (e.g., EGFR kinase)

To understand the mechanism of anticancer action at a molecular level, researchers have employed computational molecular docking studies. These studies have primarily focused on the Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cell signaling pathways that is often overexpressed in various cancers. mdpi.com Docking analyses of novel picolinic acid derivatives have shown that these compounds can effectively fit into the critical pocket of the EGFR kinase domain. nih.gov This indicates a potential mechanism of action whereby the compounds block the enzyme, disrupting signaling pathways that are crucial for cancer cell proliferation, migration, and survival. nih.govresearchgate.net

Mechanisms of Apoptosis Induction

A key mechanism through which picolinic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that picolinic acid and its related compounds can trigger apoptosis in human leukemia (HL-60) cells. researchgate.net

Studies on the aforementioned "Compound 5" derivative in A549 lung cancer cells provided detailed insights into the apoptotic pathway. Its cytotoxic effect was confirmed to be mediated by apoptosis, as evidenced by nuclear fragmentation observed through DAPI staining and DNA fragmentation analysis. nih.gov The study further revealed the activation of specific proteins involved in the apoptotic cascade, namely caspases 3, 4, and 9. nih.gov Interestingly, this derivative appeared to trigger apoptosis through an endoplasmic reticulum (ER) stress pathway, indicated by the release of smac/DIABLO into the cytosol without affecting cytochrome c release from the mitochondria. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Picolinic acid has demonstrated immunomodulatory effects, influencing the activity of the immune system. In animal studies, it has been shown to increase the population of CD4+ T cells, a type of immune cell crucial for orchestrating immune responses. scispace.com Furthermore, picolinic acid is associated with the production of Macrophage Inflammatory Protein-1α (MIP-1α), a chemokine involved in inflammatory responses and the trafficking of immune cells. scispace.com It has also been reported to work synergistically with interferon-gamma to promote the activation of cytotoxic macrophages. scispace.com These findings suggest that picolinic acid can modulate immune responses, which may contribute to its therapeutic effects in various conditions. scispace.comselleckchem.com

Antimicrobial and Antifungal Research

The picolinic acid scaffold has been the basis for research into new antimicrobial and antifungal agents.

Antimicrobial Activity: Picolinic acid itself exhibits antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex (MAC), a group of bacteria that can cause serious infections. selleckchem.com Its mechanism is thought to involve the chelation of metal ions. selleckchem.com Moreover, picolinic acid has been found to potentiate the antimicrobial effects of conventional drugs such as clarithromycin, rifampicin, and some fluoroquinolones against MAC. selleckchem.com Studies on metal derivatives have also shown that copper, cobalt, nickel, manganese, and zinc picolinates possess antibacterial activity against a range of bacteria, including S. aureus, E. coli, and B. subtilis. scispace.com

Antifungal Activity: The antifungal potential of this chemical family has also been explored. Picolinic acid can augment the ability of neutrophils to inhibit the growth of Candida albicans. pan.olsztyn.pl In the realm of agriculture, newly synthesized picolinamide (B142947) derivatives have shown significant antifungal activity against various soil-borne phytopathogens. Chloro-substituted picolinamide derivatives were particularly effective against Rhizoctonia solani and Alternaria alternata, suggesting their potential use as fungicides. nih.gov

Table 2: Antifungal Activity of Picolinamide Derivatives

| Derivative Type | Fungal Pathogen | Activity (ED₅₀) | Reference |

|---|---|---|---|

| Chloro substituted picolinamide | R. solani | 29.08 µg/mL | nih.gov |

Antioxidant Properties

Research into dipicolinic acid (2,6-pyridinedicarboxylic acid), a related structure, has provided insights into the antioxidant potential of this class of compounds. scispace.com Quantitative structure-activity relationship (QSAR) studies on dipicolinic acid derivatives have identified key structural features required for potent antioxidant activity. nih.govscispace.com These features include having a low number of double bonds, a higher number of hydrogen bond donors, and enhanced molecular polarity. nih.govscispace.com Such studies help in proposing new compounds with potentially significant antioxidant and free-radical scavenging capabilities. nih.govscispace.com Bioactive compounds with antioxidant properties are known to play a role in mitigating cellular damage caused by reactive oxygen species (ROS), which is implicated in numerous disease processes. mdpi.com

Insulin-Mimetic Activity and Antidiabetic Potential

The potential for picolinic acid derivatives to act as insulin-mimetic agents has been a subject of significant research, particularly when complexed with metal ions like vanadium and zinc. These complexes aim to mimic the action of insulin (B600854), a key hormone in regulating glucose metabolism.

Zinc(II) complexes involving 4-(hydroxymethyl)picolinic acid (referred to in some studies as 4-methylhydroxypicolinic acid) have been synthesized and evaluated for their insulin-mimetic properties. medchemexpress.com An in vitro study measured this activity by observing the inhibition of free fatty acid (FFA) release from rat adipocytes that were treated with epinephrine. While these zinc complexes did demonstrate insulin-mimetic activity, their potency was not found to be greater than that of zinc sulfate (B86663) (ZnSO₄). medchemexpress.com

Vanadium complexes with various picolinic acid derivatives have also shown promise. Studies on aminoacid-derivatised picolinato-oxidovanadium(IV) complexes revealed significant insulin-mimetic potential. nih.gov For instance, in a lipolysis assay using rat adipocytes, the IC₅₀ values (the concentration required to inhibit 50% of the metabolic process) for complexes of VO(IV) with picolinates derivatized with histidine (Pic-His) and isoleucine (Pic-Ile) were 0.41 µM. This was notably more potent than the 0.87 µM IC₅₀ value for the inorganic control, VOSO₄, indicating that the organic ligand enhances the insulin-mimetic effect. nih.gov

The general mechanism for many of these compounds is believed to involve the inhibition of protein tyrosine phosphatases, such as PTP1B, which is a negative regulator of the insulin signaling pathway. rsc.org The field continues to explore various derivatives to improve glucose homeostasis and manage diabetic complications. rsc.orgrsc.orgrsc.org

Table 1: Insulin-Mimetic Activity of Picolinic Acid Derivatives

| Compound/Complex | Assay | Model System | Key Finding | Reference |

| Zinc(II) with this compound | Inhibition of FFA release | Rat Adipocytes | Showed insulin-mimetic activity, but not more potent than ZnSO₄. | medchemexpress.com |

| [VO(Pic-His)] | Lipolysis Assay | Rat Adipocytes | IC₅₀ = 0.41 µM | nih.gov |

| [VO(Pic-Ile)] | Lipolysis Assay | Rat Adipocytes | IC₅₀ = 0.41 µM | nih.gov |

| VOSO₄ (Vanadyl sulfate) | Lipolysis Assay | Rat Adipocytes | IC₅₀ = 0.87 µM | nih.gov |

Enzyme Inhibition Studies

This compound and its structural relatives have been investigated as inhibitors of specific enzymes, leveraging their ability to chelate metal ions that are often crucial for enzyme function.

Dopamine (B1211576) β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in catecholamine biosynthesis. nih.govnih.gov Picolinic acid derivatives have been studied as inhibitors of this enzyme. Research indicates that the picolinic acid structure is fundamental to this inhibitory action, which is not solely explained by the chelation of the enzyme's copper ion. nih.gov For a series of substituted picolinic acids, the concentrations needed to achieve 50% inhibition of DBH were found to be in the range of 10⁻⁶ to 10⁻⁵ mol/L. nih.gov This inhibition of DBH is considered a primary mechanism for the hypotensive effects observed with some of these compounds. nih.gov

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The search for inhibitors of these enzymes is a critical area of research to combat antibiotic resistance. Derivatives of 2,6-dipicolinic acid (DPA) have been identified as a promising class of inhibitors for MBLs like New Delhi Metallo-β-lactamase-1 (NDM-1). One such derivative, inhibitor 36 , was found to be a highly potent and selective inhibitor of NDM-1 with an IC₅₀ value of 80 nM. Unlike DPA which tends to strip the zinc ions from the enzyme, this derivative forms a stable ternary complex with the enzyme and its zinc ion. While this research focuses on dipicolinic acid, it highlights the potential of the picolinic acid scaffold in designing MBL inhibitors.

Table 2: Enzyme Inhibition by Picolinic Acid Derivatives

| Enzyme | Inhibitor Class | IC₅₀ Value | Key Finding | Reference |

| Dopamine β-Hydroxylase | Substituted Picolinic Acids | 1-10 µM | Inhibition is crucial for hypotensive activity. | nih.gov |

| New Delhi Metallo-β-Lactamase-1 (NDM-1) | Dipicolinic Acid Derivative (36 ) | 80 nM | Forms a stable ternary complex with the enzyme. |

Role in Metal Ion Transport and Homeostasis (e.g., Zinc)

Picolinic acid is a well-known bidentate chelating agent for various metal ions, including zinc. This ability to bind metal ions plays a significant role in their biological transport and homeostasis. The intracellular concentration of zinc is tightly regulated to prevent both deficiency, which can impair protein function, and excess, which can be toxic.

Picolinic acid itself is recognized as an important ligand in the absorption and transport of zinc. The formation of zinc(II) complexes with this compound has been demonstrated through synthesis and characterization studies. medchemexpress.com In a broader context, picolinic acid has been shown to affect cellular processes that are influenced by transition metal ions. For example, it can synchronize cells in the G1 phase of the cell cycle, an effect that can be reversed by the addition of metal ions like zinc or iron. This interplay underscores the compound's role in modulating metal ion availability at the cellular level.

In microorganisms like Pseudomonas aeruginosa, the transport of metal-chelating molecules is crucial for survival, especially in zinc-deficient environments. While not directly involving this compound, research has shown that this bacterium uses a siderophore, pyochelin, to import cobalt as a substitute for zinc, revealing complex strategies for maintaining metal homeostasis.

Applications in Bioimaging and Photocytotoxicity

Direct applications of this compound in bioimaging and photocytotoxicity are not extensively documented in the scientific literature. However, the foundational picolinic acid structure is a key component in more complex molecules designed for related medical applications.

For instance, polydentate ligands containing multiple picolinic acid ("pa") units have been developed for use in targeted alpha therapy (TAT). Ligands such as H₄octapa and H₄CHXoctapa are designed to be powerful chelators for radionuclides like Actinium-225 (²²⁵Ac). These chelators, when attached to a targeting molecule like a peptide, can deliver the radioactive payload specifically to tumor cells. This research highlights the utility of the picolinic acid motif in the broader field of radiopharmaceuticals, which overlaps with molecular imaging and therapy.

Modulation of Low-Density Lipoprotein Receptor (LDLR) Activity

The Low-Density Lipoprotein Receptor (LDLR) is a critical cell surface receptor responsible for the uptake of cholesterol-containing LDL particles from the circulation, playing a key role in cholesterol homeostasis. The activity of LDLR itself is tightly regulated by various mechanisms, including feedback control by intracellular cholesterol levels and modulation by other proteins. Based on a review of the available research, there is no direct evidence or published study linking this compound to the modulation of LDLR activity.

Derivatives of 4 Hydroxymethyl Picolinic Acid in Advanced Research

Design and Synthesis of Novel Derivatives for Specific Research Applications

The structural framework of 4-(hydroxymethyl)picolinic acid, characterized by a pyridine (B92270) ring bearing both a carboxyl and a hydroxymethyl group, offers a versatile platform for the design and synthesis of novel derivatives. Researchers modify this core structure to create compounds with tailored properties for specific applications in fields such as medicinal chemistry and materials science. The hydroxymethyl group provides a key site for hydrogen bonding and can influence the molecule's polarity, solubility, and stability.

The synthesis of derivatives often involves standard organic chemistry reactions. For instance, the carboxylic acid group can be converted to esters or amides, while the hydroxymethyl group can be oxidized to an aldehyde or further modified. A reported synthesis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate starts from pyridine-2,6-dicarboxylic acid, which undergoes esterification followed by a radical nucleophilic substitution to introduce the hydroxymethyl group. researchgate.net

In the pursuit of new therapeutic agents, picolinic acid derivatives are being designed as inhibitors for various enzymes. nih.gov For example, novel picolinamide (B142947) derivatives have been synthesized and investigated as potential anticancer agents by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov These synthetic efforts often involve creating a library of related compounds with systematic variations to explore their biological activities.

Interactive Table 1: Examples of Picolinic Acid Derivatives and their Research Applications

| Derivative Name | Structural Modification | Research Application |

| Picolinamide derivatives | (Thio)urea and dithiocarbamate (B8719985) moieties added | VEGFR-2 kinase inhibitors for cancer research nih.gov |

| Dithiocarbamate derivatives of 5-hydroxymethyl-picolinic acid | Dithiocarbamate group addition | Investigated as agents for the circulatory and nervous systems google.com |

| Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | Esterification and hydroxymethylation | Intermediate in chemical synthesis researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies systematically alter the chemical structure of a lead compound and assess the impact of these changes on its biological efficacy. The goal is to identify the key structural features, known as pharmacophores, that are responsible for the desired biological activity and to guide the design of more potent and selective compounds.

For instance, in the development of pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), SAR studies revealed that specific substitutions significantly impact potency. nih.gov The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the inhibitory activity by a factor of ten. nih.gov Similarly, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. nih.gov

In another study focused on 2,4-disubstituted pyrimidine (B1678525) derivatives as dual inhibitors of cholinesterase and Aβ-aggregation for potential Alzheimer's disease therapy, SAR analysis highlighted the importance of substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.gov Molecular modeling studies further suggested that the central pyrimidine ring serves as a suitable template for developing these dual-action inhibitors. nih.gov These examples underscore how SAR studies provide invaluable insights into the molecular interactions between the derivatives and their biological targets, thereby directing the rational design of improved therapeutic agents.

Use as Building Blocks and Intermediates in Complex Molecule Synthesis

The unique chemical structure of this compound makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. Its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group on a pyridine scaffold, allows for a variety of chemical transformations.

Precursors for Pyridine Derivatives

This compound serves as a precursor for a wide range of substituted pyridine derivatives. wikipedia.org The carboxylic acid and hydroxymethyl groups can be selectively or simultaneously modified to introduce new functional groups and build more elaborate molecular architectures. For example, the hydrogenation of picolinic acid can yield piperidine-2-carboxylic acid, a key precursor to the local anesthetic Mepivacaine. wikipedia.org This demonstrates how the picolinic acid core can be transformed into different heterocyclic systems. Furthermore, picolinic acid derivatives are utilized as intermediates in the synthesis of other pyridine compounds that may have applications in treating respiratory disorders. google.com

Applications in Pharmaceutical Development

In pharmaceutical development, this compound and its derivatives are important intermediates for the synthesis of active pharmaceutical ingredients (APIs). google.com The pyridine ring is a common motif in many approved drugs, and the functional groups of this compound provide convenient handles for constructing the complex molecular frameworks of these drugs. Its role as a building block is evident in the synthesis of novel compounds with potential therapeutic activities, including anticancer and anti-inflammatory agents. nih.gov The ability to readily modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Analytical Methodologies Utilizing this compound Derivatives

Derivatives of picolinic acid are also employed in analytical chemistry to enhance the detection and quantification of various analytes.

Chemical Derivatization for Enhanced Detection in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a technique used to improve the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention. Picolinic acid is utilized as a derivatizing agent to enhance the detection sensitivity of certain molecules, such as hydroxy-androgens. nih.govnih.gov By reacting the hydroxyl groups of the androgens with picolinic acid, a "picolinyl ester" derivative is formed. nih.govnih.gov This derivatization introduces a readily ionizable picolinoyl group, which significantly increases the signal intensity in the mass spectrometer, allowing for detection at very low concentrations (picogram levels). nih.govnih.gov This method, often combined with stable isotope dilution, provides high sensitivity and specificity for the quantitative analysis of these biomarkers in complex biological samples. nih.govnih.gov

Future Research Directions and Translational Potential

Development of Targeted Therapies

The bifunctional nature of 4-(Hydroxymethyl)picolinic acid makes it a compelling scaffold for the development of targeted therapies. The picolinic acid moiety is a well-established bidentate chelating agent for a variety of metal ions, including those with therapeutic relevance. wikipedia.org This chelating ability is crucial for the development of radiopharmaceuticals, where a ligand securely holds a radioactive isotope that is delivered to a specific biological target, such as a cancer cell.

Future research is likely to focus on incorporating this compound into larger molecules, such as peptides or antibodies, that can specifically bind to tumor-associated antigens. nih.gov The carboxylic acid group can be readily modified to form amide bonds with the targeting biomolecule, while the hydroxymethyl group offers an additional site for conjugation or for modulating the solubility and pharmacokinetic properties of the resulting conjugate. The development of such targeted therapies aims to increase the efficacy of treatment while minimizing off-target toxicity. medchemexpress.com Picolinic acid derivatives are already being explored for their potential in targeted alpha therapy, a highly potent form of radiotherapy. nih.gov

The inherent biological activities of picolinic acid itself, which is a metabolite of tryptophan, may also contribute to the therapeutic potential of its derivatives. wikipedia.orgnih.gov It has been shown to possess neuroprotective, immunological, and anti-proliferative effects. wikipedia.org Research into how the 4-(hydroxymethyl) substitution modifies these intrinsic properties could unveil new therapeutic applications.

Table 1: Potential Components of a this compound-Based Targeted Therapy

| Component | Function | Rationale for Inclusion |

| This compound | Chelator and Linker | Securely binds therapeutic radionuclides; provides points for conjugation. |

| Targeting Moiety (e.g., antibody, peptide) | Specificity | Directs the therapeutic agent to the desired cells (e.g., cancer cells). nih.gov |

| Therapeutic Payload (e.g., radionuclide) | Efficacy | Delivers a cytotoxic agent to kill target cells. |

| Solubilizing Groups | Bioavailability | The hydroxymethyl group can be modified to improve solubility and biodistribution. |

Exploration of Novel Catalytic Systems

The coordination chemistry of this compound suggests significant potential in the development of novel catalytic systems. The ability of the picolinic acid framework to form stable complexes with a wide range of transition metals is a key attribute for a catalytic ligand. acs.orgelectronicsandbooks.com The resulting metal complexes can facilitate a variety of organic transformations.

Future research will likely explore the synthesis and catalytic activity of metal complexes of this compound. The hydroxymethyl group is not merely a passive substituent; it can play several roles in a catalytic system. It can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. Furthermore, the hydroxyl group can participate directly in catalytic cycles, for instance, by acting as a proton shuttle or by forming hydrogen bonds with substrates to orient them for reaction.

Studies on related systems, such as the hydrolysis of esters catalyzed by metal complexes of functionalized picolinates, have demonstrated the viability of this approach. acs.orgresearchgate.net Researchers may investigate the use of this compound-based catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. The development of water-soluble catalysts is a particularly attractive goal for green chemistry, and the hydrophilic nature of the hydroxymethyl and carboxyl groups could be advantageous in this context.

Advanced Materials Science Applications

The field of materials science offers fertile ground for the application of this compound, particularly in the design of functional coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials are constructed from metal ions or clusters linked together by organic bridging ligands. The bifunctional nature of this compound, with its ability to coordinate to metal centers via the carboxylate and potentially the pyridine (B92270) nitrogen, and to form further interactions or be post-synthetically modified via the hydroxymethyl group, makes it an excellent candidate for a versatile building block.

Future research is anticipated to focus on the synthesis of novel coordination polymers and MOFs using this compound as a primary or secondary ligand. By carefully selecting the metal ions and reaction conditions, materials with desired topologies and properties can be targeted. For instance, the incorporation of this ligand could lead to materials with tailored porosity for gas storage and separation.

Furthermore, the functional groups of this compound can imbue the resulting materials with specific properties. The hydroxymethyl groups lining the pores of a MOF could create a hydrophilic environment or serve as grafting points for other functional molecules, leading to applications in sensing, drug delivery, or heterogeneous catalysis. The inherent luminescence of some lanthanide-based coordination polymers could also be explored, with potential applications in optical devices and sensors. rsc.org

Table 2: Potential Material Science Applications of this compound

| Material Type | Potential Application | Role of this compound |

| Coordination Polymers | Luminescent Sensors, Catalysis | Bridging ligand, functional group for tuning properties. nih.govrsc.org |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Drug Delivery | Organic linker, source of porosity and functionality. |

| Functionalized Surfaces | Biocompatible Coatings, Smart Materials | Anchoring group for surface modification. |

Q & A

What are the primary synthetic routes for 4-(hydroxymethyl)picolinic acid, and how do reaction conditions influence yield and purity?

Basic

The synthesis of this compound can be inferred from analogous picolinic acid derivatives. A common approach involves hydroxylation or substitution reactions on pre-functionalized pyridine rings. For example, bromination of 4-hydroxypicolinic acid using agents like N-bromosuccinimide (NBS) in acetic acid (as seen in brominated analogs) could be adapted by replacing bromine with hydroxymethyl groups . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact yield and byproduct formation. Optimization via controlled stepwise addition of reagents and inert atmospheres (e.g., nitrogen) is recommended to minimize oxidation .

Which analytical techniques are most reliable for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, particularly to confirm the hydroxymethyl group's position on the pyridine ring. Mass spectrometry (MS) validates molecular weight and purity, while High-Performance Liquid Chromatography (HPLC) quantifies impurities. For example, methyl ester derivatives of similar compounds were characterized using NMR and MS, achieving >98% purity . Differential Scanning Calorimetry (DSC) can assess thermal stability, with melting points typically around 74–76°C for related esters .

How should this compound be stored to ensure long-term stability?

Basic

Store under inert atmospheres (e.g., argon) at room temperature (RT) or -20°C for extended stability. Avoid exposure to moisture and light, as hydroxymethyl groups are prone to oxidation. Stability studies on analogous compounds suggest a shelf life of ≥3 years when stored in airtight containers with desiccants .

What role does this compound play in coordination chemistry and metal ion studies?

Advanced

As a ligand, its hydroxymethyl and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Studies on similar picolinic acids show that substituent positions influence coordination geometry and binding affinity. For example, 3-amino-4-methylpicolinic acid forms stable complexes with Zn²⁺, suggesting potential for catalytic or medicinal applications . Experimental protocols involve titrating metal salts into ligand solutions under controlled pH, monitored via UV-Vis spectroscopy .

How can researchers investigate enzyme inhibition or activation by this compound?

Advanced

Use kinetic assays (e.g., spectrophotometric or fluorometric methods) to measure enzyme activity in the presence of the compound. For instance, 4-hydroxy MPT (a structurally related compound) was studied for serotonin receptor interactions via head-twitch response (HTR) assays in mice . Dose-response curves and IC₅₀ calculations are critical. Competitive vs. non-competitive inhibition can be distinguished using Lineweaver-Burk plots .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced

Density Functional Theory (DFT) optimizes the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) predicts binding modes to proteins like kinases or oxidoreductases. Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time. Similar workflows were applied to fluorinated picolinic acids to predict agrochemical activity .

How can contradictory data on synthetic yields or byproducts be resolved?

Methodological Focus

Contradictions often arise from varying reaction conditions. For example, bromination of 4-hydroxypicolinic acid yields 5-bromo-4-hydroxypicolinic acid as a major product, but over-bromination or oxidation side reactions may occur with excess reagents . Systematic Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, temperature). Analytical cross-validation via HPLC-MS ensures accurate quantification of byproducts .

What pharmacokinetic properties should be evaluated for this compound in drug development?

Advanced

Assess metabolic stability using liver microsomes or hepatocyte assays. Metabolite identification (e.g., via LC-MS/MS) is crucial, as hydroxyl groups often undergo glucuronidation or sulfation. For example, agaritine metabolites were tracked using isotopic labeling and plasma clearance studies . Bioavailability studies should include solubility (logP ≈ 0.36 predicted) and membrane permeability (Caco-2 cell models) .

How does this compound compare to chiral building blocks in asymmetric synthesis?

Advanced

Its hydroxymethyl group offers a stereochemical handle for synthesizing enantiopure compounds. Similar to ®-4-hydroxymandelic acid, it could serve as a precursor for chiral catalysts or pharmacophores. Protocols involve resolution via chiral HPLC or enzymatic kinetic resolution .

What environmental interactions should be considered when studying this compound?

Advanced

Evaluate photodegradation under UV light and biodegradation via microbial assays. Structural analogs like 3-fluoro-6-hydroxypicolinic acid have been studied for interactions with environmental pollutants (e.g., heavy metals) using speciation modeling . Ecotoxicity assays (e.g., Daphnia magna survival tests) assess ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.